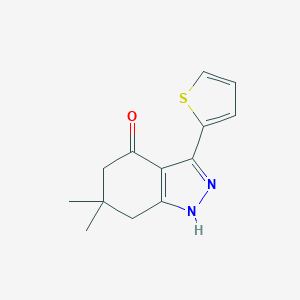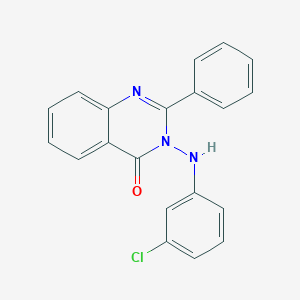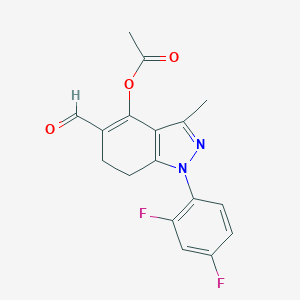methanone](/img/structure/B289528.png)
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone varies depending on its application. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, it acts as an antibacterial agent by disrupting the bacterial cell membrane. In inflammation, it reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone are dependent on its concentration and application. In cancer treatment, this compound has shown cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. In bacterial infections, it has shown potent antibacterial activity against a range of bacterial strains. In inflammation, it has shown anti-inflammatory effects by reducing the production of cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in application. However, its limitations include its low solubility in water and limited stability under certain conditions.
Future Directions
For research include the development of novel drug delivery systems, the synthesis of new derivatives with improved properties, and the investigation of its potential applications in other fields.
Synthesis Methods
The synthesis of [5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone can be achieved through a reaction between 4-chlorobenzyl azide and benzoylacetonitrile in the presence of copper(I) iodide as a catalyst. This reaction is known as the Huisgen cycloaddition reaction and is commonly used for the synthesis of 1,2,3-triazoles.
Scientific Research Applications
[5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In the field of materials science, it has been used for the synthesis of novel polymers, dendrimers, and nanoparticles.
properties
Molecular Formula |
C23H16ClN3O2 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
[5-benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H16ClN3O2/c24-19-13-11-16(12-14-19)15-27-21(23(29)18-9-5-2-6-10-18)20(25-26-27)22(28)17-7-3-1-4-8-17/h1-14H,15H2 |
InChI Key |
OTMLFTSAWYRONC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)



![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)